CAY10680

Description

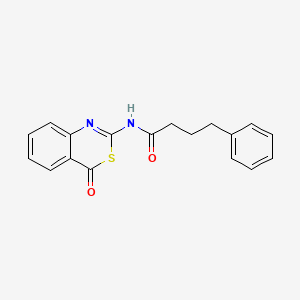

Structure

3D Structure

Properties

IUPAC Name |

N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBOZLGNPMVERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Cay10680

Characterization of Monoamine Oxidase B (MAO-B) Inhibition by CAY10680

Monoamine oxidase B (MAO-B) is a key enzyme involved in the metabolism of monoamine neurotransmitters, including dopamine (B1211576). wikipedia.orgevotec.com Inhibition of MAO-B is a therapeutic strategy for increasing dopamine levels in the brain, particularly relevant in conditions like Parkinson's disease. caymanchem.comwikipedia.orgcriver.com CAY10680 has been shown to selectively inhibit human MAO-B activity. caymanchem.comcaymanchem.comchemsrc.com

In Vitro Enzymatic Assay Methodologies for MAO-B Activity

In vitro enzymatic assays are fundamental for characterizing the inhibitory potential of compounds like CAY10680 against MAO-B. These assays typically involve incubating the enzyme with a specific substrate in the presence and absence of the inhibitor, and then measuring the rate of substrate metabolism or product formation. Common substrates for MAO-B include benzylamine (B48309) and β-phenylethylamine. evotec.comnih.govpensoft.net Kynuramine is also used as a substrate for both MAO-A and MAO-B, with the production of 4-quinoline being quantified. criver.com Colorimetric or fluorometric methods are often employed to detect the reaction products, allowing for the quantitative assessment of enzyme activity. cellbiolabs.com For example, some assays measure the production of hydrogen peroxide, a byproduct of the oxidative deamination catalyzed by MAO, using a detection reagent that generates a measurable signal. cellbiolabs.com

Quantitative Determination of CAY10680's Inhibitory Potency (e.g., IC50)

The inhibitory potency of CAY10680 against MAO-B is quantitatively determined by its IC50 value. The IC50 (half maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. In human MAO-B, CAY10680 has been reported to have an IC50 of 34.9 nM. caymanchem.comcaymanchem.comchemsrc.combiomart.cn This value indicates that CAY10680 is a potent inhibitor of human MAO-B in vitro.

Here is a table summarizing the IC50 value for CAY10680 against human MAO-B:

| Enzyme | Species | IC50 (nM) |

| Human MAO-B | Human | 34.9 |

Analysis of MAO-B Inhibition Kinetics (e.g., Type of Inhibition, Ki Determination)

Analyzing the inhibition kinetics provides insights into the mechanism by which CAY10680 inhibits MAO-B. This involves determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. While the specific type of inhibition and Ki for CAY10680 are not explicitly detailed in the provided snippets, studies on other MAO inhibitors often involve analyzing enzyme activity at varying substrate and inhibitor concentrations to determine these parameters. researchgate.netnih.govmdpi.com For example, competitive inhibitors bind to the same active site as the substrate, while non-competitive inhibitors bind to a different site. researchgate.net The Ki value is typically calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Comparative Selectivity Assessment against Monoamine Oxidase A (MAO-A)

Assessing the selectivity of CAY10680 against MAO-A is crucial, as MAO-A has different substrate preferences and is a target for other therapeutic applications, such as the treatment of depression. wikipedia.orgevotec.comcriver.comnih.gov Selective MAO-B inhibitors are preferred for conditions like Parkinson's disease to avoid potential side effects associated with MAO-A inhibition. wikipedia.org CAY10680 demonstrates significantly less potent inhibitory values for MAO-A compared to MAO-B. The IC50 for CAY10680 against MAO-A is reported to be ≥ 10 µM. caymanchem.comcaymanchem.com This substantial difference in IC50 values highlights the selectivity of CAY10680 for MAO-B over MAO-A.

Here is a table illustrating the comparative selectivity of CAY10680 against human MAO-A and MAO-B:

| Enzyme | Species | IC50 (µM) |

| Human MAO-A | Human | ≥ 10 |

| Human MAO-B | Human | 0.0349 |

The selectivity index (IC50 MAO-A / IC50 MAO-B) for CAY10680 is approximately ≥ 286, indicating a high degree of selectivity for MAO-B.

Elucidation of Adenosine (B11128) A2A Receptor (A2AR) Modulation by CAY10680

The adenosine A2A receptor (A2AR) is a G protein-coupled receptor primarily localized in areas of the brain involved in motor control, such as the striatum. caymanchem.commdpi.com Modulation of A2AR activity has emerged as a non-dopaminergic therapeutic strategy for Parkinson's disease, as A2AR inhibition can enhance dopamine D2 receptor function. caymanchem.comcaymanchem.com CAY10680 has been shown to modulate human A2AR. caymanchem.comcaymanchem.com

Radioligand Binding Assays for A2AR Affinity

Radioligand binding assays are a standard method for determining the affinity of a compound for a receptor. reactionbiology.comgiffordbioscience.comrevvity.com These assays typically involve incubating cell membranes or tissue homogenates containing the receptor with a radiolabeled ligand that specifically binds to the receptor, in the presence of varying concentrations of the test compound. reactionbiology.comgiffordbioscience.com By measuring the displacement of the radiolabeled ligand by the test compound, the inhibition constant (Ki) can be determined. The Ki represents the affinity of the compound for the receptor, with lower Ki values indicating higher affinity. giffordbioscience.comnih.gov

CAY10680 has been characterized for its affinity at human A2AR using radioligand binding assays, and its Ki value is reported to be 39.5 nM. caymanchem.comcaymanchem.comchemsrc.combiomart.cn This Ki value suggests that CAY10680 has a relatively high affinity for the human A2AR.

Here is a table showing the Ki value for CAY10680 at human A2AR:

| Receptor | Species | Ki (nM) |

| Human A2AR | Human | 39.5 |

Radioligand binding assays can also provide information about the density of receptors (Bmax) and the dissociation constant of the radioligand (Kd). giffordbioscience.com The procedure typically involves preparing cell membranes or tissue homogenates, incubating them with the radioligand and competing compound, filtering to separate bound from free ligand, and quantifying the bound radioactivity using a scintillation counter. giffordbioscience.comeurofinsdiscovery.com Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and is subtracted from total binding to obtain specific binding. giffordbioscience.com

Functional Assessment of A2AR Activation and Antagonism

The functional effects of CAY10680 on A2ARs have been investigated, particularly in the context of their downstream signaling pathways and interactions with other receptors.

Cyclic AMP (cAMP) Signaling Modulation in Transfected Cell Systems

A2ARs are G protein-coupled receptors that primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels unimore.itmdpi.come-century.us. Studies using transfected cell systems, such as Chinese Hamster Ovary (CHO) cells or HEK-293 cells expressing A2ARs, are commonly employed to assess the modulation of cAMP signaling by compounds targeting these receptors caymanchem.comunimore.itub.eduub.edu.

CAY10680 has been shown to abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors at concentrations ranging from 1 to 20 µM caymanchem.com. This finding indicates that CAY10680 acts as an antagonist at A2ARs, blocking the ability of endogenous adenosine or A2AR agonists to stimulate cAMP production.

Research findings on cAMP modulation by A2AR ligands in transfected cells often involve measuring cAMP levels after stimulating cells with agonists in the presence or absence of antagonists. For instance, the A2AR agonist CGS21680 is known to induce significant cAMP accumulation in cells transfected with A2ARs unimore.itub.edu. Conversely, A2AR antagonists would inhibit this increase in cAMP.

Investigation of A2AR-Dopamine D2 Receptor (D2R) Heteromeric Complex Modulation

Adenosine A2A receptors are highly expressed in dopamine-innervated areas of the central nervous system, particularly in the striatum, where they form heteromeric complexes with dopamine D2 receptors (D2Rs) caymanchem.comconsensus.appub.edunih.govresearchgate.netfrontiersin.orgscienceopen.comnih.gov. These A2AR-D2R heteromers are key sites of molecular integration and exhibit complex allosteric interactions consensus.appub.edunih.govresearchgate.net.

Stimulation of A2ARs within these heteromers has been shown to decrease the affinity of D2Rs for dopamine agonists and reduce D2 receptor-mediated signaling consensus.appub.edunih.gov. This antagonistic interaction at the receptor level is considered a crucial mechanism underlying the interplay between adenosine and dopamine systems in regulating motor control and other striatal functions consensus.appub.edunih.govresearchgate.netnih.gov.

CAY10680, as an A2AR antagonist, would be expected to modulate the function of these A2AR-D2R heteromers by blocking the inhibitory effect of adenosine on D2R signaling. By preventing A2AR activation, CAY10680 could potentially enhance D2 receptor function caymanchem.com. This modulation of A2AR-D2R heteromers by A2AR antagonists is a rationale for their investigation in conditions involving dopaminergic dysfunction, such as Parkinson's disease caymanchem.comub.edunih.govnih.gov.

Studies investigating the modulation of A2AR-D2R heteromers often utilize techniques such as co-immunoprecipitation to confirm the physical association of the receptors and functional assays to assess the impact of ligands on downstream signaling pathways, including those mediated by G proteins and β-arrestin nih.govresearchgate.netfrontiersin.org. Allosteric interactions within the heteromer can lead to changes in ligand binding properties and functional selectivity ub.edunih.govresearchgate.net.

Specificity Profile of CAY10680 Across Adenosine Receptor Subtypes

Adenosine receptors comprise four known subtypes: A1, A2A, A2B, and A3, all of which are G protein-coupled receptors mdpi.come-century.usnih.gov. These subtypes exhibit distinct tissue distribution and coupling to different G proteins, leading to varied downstream signaling pathways and physiological effects mdpi.come-century.usnih.gov. A1 and A3 receptors typically couple to Gi/o proteins, inhibiting adenylyl cyclase, while A2A and A2B receptors primarily couple to Gs proteins, activating adenylyl cyclase mdpi.come-century.us. A2B receptors have a lower affinity for adenosine compared to A1, A2A, and A3 receptors mdpi.com.

The specificity profile of a compound across these subtypes is critical for understanding its potential therapeutic applications and minimizing off-target effects. CAY10680 has been shown to be selective for A2ARs over other adenosine receptor subtypes caymanchem.com.

The following table summarizes the reported affinities of CAY10680 for human A2AR and other adenosine receptor subtypes:

| Adenosine Receptor Subtype | Ki (nM) (Human) |

| A2A | 39.5 |

| A1 | > 1000 |

| A2B | > 1000 |

| A3 | > 1000 |

*Data compiled from caymanchem.com.

This data indicates that CAY10680 binds to A2ARs with significantly higher affinity than to A1, A2B, and A3 receptors, supporting its classification as a selective A2AR antagonist caymanchem.com.

Interplay of CAY10680's Dual MAO-B and A2AR Modulatory Actions

CAY10680 is notable for its dual inhibitory activity against both MAO-B and A2ARs caymanchem.comnih.gov. This dual targeting approach is of interest, particularly in the context of neurological disorders like Parkinson's disease, where both dopaminergic and adenosinergic systems are implicated caymanchem.comnih.govnih.gov.

Biochemical Mechanisms of Cross-Target Interactions

The biochemical mechanisms underlying the interaction of CAY10680 with its two targets, MAO-B and A2ARs, involve distinct processes. CAY10680 acts as an inhibitor of MAO-B enzyme activity caymanchem.comnih.gov. MAO-B is an enzyme responsible for the degradation of dopamine and other monoamines caymanchem.comnih.govnih.gov. Inhibition of MAO-B leads to increased levels of dopamine in the brain nih.gov. CAY10680 has been reported to show competitive and reversible inhibition of MAO-B nih.gov.

Simultaneously, CAY10680 functions as an antagonist at A2ARs caymanchem.comnih.gov. As a receptor antagonist, it binds to the A2AR, preventing the binding and activation by endogenous agonists like adenosine caymanchem.combiorxiv.org. This blockade of A2AR signaling can influence downstream pathways, including the modulation of adenylyl cyclase activity and interactions with other receptors like D2Rs caymanchem.comunimore.itub.educonsensus.app.

The dual action of CAY10680 means that it simultaneously affects two distinct biochemical pathways: enzymatic degradation of monoamines via MAO-B inhibition and receptor-mediated signaling via A2AR antagonism. While the compound itself interacts directly with both targets, the "cross-target interactions" in this context refer to the combined effect of modulating these two separate pathways within the same cellular or physiological system. There is no indication from the provided information that the binding of CAY10680 to one target directly allosterically modulates the binding or activity of the other target molecule in a direct physical interaction sense. Instead, the interplay arises from the convergence of the downstream effects of inhibiting MAO-B and antagonizing A2ARs.

Potential Synergistic or Additive Effects in Cellular Contexts

The simultaneous modulation of MAO-B and A2ARs by a single compound like CAY10680 could potentially lead to synergistic or additive effects in cellular contexts, particularly in systems where both targets play a role.

In neurons, especially those in the striatum, the interplay between dopamine (regulated by MAO-B activity) and adenosine (acting via A2ARs) is well-established caymanchem.comconsensus.appub.edunih.govresearchgate.netfrontiersin.orgscienceopen.comnih.gov. Inhibition of MAO-B would increase dopamine levels, while antagonism of A2ARs would counteract the inhibitory influence of adenosine on dopaminergic signaling, particularly through the A2AR-D2R heteromers caymanchem.comconsensus.appub.edunih.govnih.gov.

The potential for synergistic or additive effects arises because both mechanisms could contribute to a similar functional outcome. For example, in the context of enhancing dopaminergic neurotransmission, increasing dopamine availability through MAO-B inhibition and disinhibiting D2R signaling through A2AR antagonism could have a combined effect greater than either action alone nih.gov. This could be particularly relevant in conditions where both dopamine deficiency and altered adenosine signaling are present.

Research findings often explore such synergistic or additive effects by examining the impact of dual-acting compounds on cellular responses or physiological outcomes compared to the effects of selective inhibitors for each target alone or in combination nih.gov. While the provided abstracts highlight CAY10680's dual activity and the rationale for targeting both MAO-B and A2ARs, specific detailed research findings on the synergistic or additive effects of CAY10680 itself at a cellular level were not extensively detailed in the search results beyond the description of its dual inhibition and the general rationale for dual targeting in Parkinson's disease caymanchem.comnih.govnih.gov. However, the underlying principles of MAO-B inhibition increasing dopamine and A2AR antagonism enhancing D2R function provide the basis for expecting such combined effects in relevant cellular systems caymanchem.comconsensus.appub.edunih.govnih.gov.

Compound Information

| Compound Name | PubChem CID |

| CAY10680 | Not explicitly found in search results, but associated with CAS 1439488-21-7 caymanchem.com. A direct PubChem CID for CAY10680 was not retrieved, but related compounds and general PubChem search functionality were observed nih.govnih.gov. |

| Adenosine | 6097 |

| CGS21680 | 104831 |

| Dopamine | 681 |

| Forskolin | 46816 |

| Quinpirole | 60761 |

| SCH-58261 | 135411344 |

| ZM241385 | 5742 |

| Haloperidol | 3562 |

| Barbadin | 11873042 |

| UNC9994 | 135622010 |

| Istradefylline | 123731 |

| SCH-442416 | 11156543 |

| MSX-3 | 10210680 |

| Quisqualic acid | 1078 |

| Ro 20-1724 | 5098 |

| ATL801 | 11873042 |

| TP455 | Not found |

Functional Assessment of A2AR Activation and Antagonism

Investigations into the functional effects of CAY10680 on A2ARs have focused on their downstream signaling pathways and interactions with other receptors.

Cyclic AMP (cAMP) Signaling Modulation in Transfected Cell Systems

Adenosine A2A receptors are G protein-coupled receptors primarily coupled to Gs proteins, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels unimore.itmdpi.come-century.us. Transfected cell systems, such as Chinese Hamster Ovary (CHO) cells or HEK-293 cells engineered to express A2ARs, are commonly used to evaluate how compounds modulate cAMP signaling via these receptors caymanchem.comunimore.itub.eduub.edu.

Studies have shown that CAY10680 can abolish cAMP accumulation in CHO cells transfected with adenosine A2A receptors at concentrations ranging from 1 to 20 µM caymanchem.com. This observation suggests that CAY10680 acts as an antagonist at A2ARs, preventing the stimulation of cAMP production typically induced by endogenous adenosine or A2AR agonists caymanchem.com. Research in transfected cells often involves quantifying cAMP levels following stimulation with A2AR agonists, such as CGS21680, in the presence or absence of potential antagonists unimore.itub.edu.

Investigation of A2AR-Dopamine D2 Receptor (D2R) Heteromeric Complex Modulation

Adenosine A2A receptors are significantly expressed in brain regions receiving dopaminergic innervation, particularly within the striatum, where they form heteromeric complexes with dopamine D2 receptors (D2Rs) caymanchem.comconsensus.appub.edunih.govresearchgate.netfrontiersin.orgscienceopen.comnih.gov. These A2AR-D2R heteromers serve as crucial points of molecular integration and exhibit intricate allosteric interactions consensus.appub.edunih.govresearchgate.net.

Activation of A2ARs within these heteromers has been demonstrated to decrease the affinity of D2Rs for dopamine agonists and attenuate D2 receptor-mediated signaling consensus.appub.edunih.gov. This antagonistic interaction at the receptor level is considered a fundamental mechanism underlying the functional interplay between the adenosine and dopamine systems in regulating processes such as motor control consensus.appub.edunih.govresearchgate.netnih.gov.

As an A2AR antagonist, CAY10680 is expected to influence the function of these A2AR-D2R heteromers by blocking the inhibitory effect of adenosine on D2R signaling. By preventing A2AR activation, CAY10680 could potentially enhance D2 receptor function caymanchem.com. The modulation of A2AR-D2R heteromers by A2AR antagonists provides a rationale for their investigation in conditions characterized by dopaminergic dysfunction caymanchem.comub.edunih.govnih.gov.

Studies exploring the modulation of A2AR-D2R heteromers often employ techniques such as co-immunoprecipitation to confirm the physical association of the receptors and functional assays to evaluate the impact of ligands on downstream signaling pathways, including those mediated by G proteins and β-arrestin nih.govresearchgate.netfrontiersin.org. Allosteric interactions within the heteromer can lead to alterations in ligand binding properties and functional selectivity ub.edunih.govresearchgate.net.

Specificity Profile of CAY10680 Across Adenosine Receptor Subtypes

There are four recognized subtypes of adenosine receptors: A1, A2A, A2B, and A3, all belonging to the G protein-coupled receptor family mdpi.come-century.usnih.gov. These subtypes display distinct distributions throughout the body and couple to different G proteins, resulting in diverse downstream signaling pathways and physiological effects mdpi.come-century.usnih.gov. A1 and A3 receptors typically couple to Gi/o proteins, inhibiting adenylyl cyclase, while A2A and A2B receptors primarily couple to Gs proteins, activating adenylyl cyclase mdpi.come-century.us. The A2B subtype has a lower affinity for adenosine compared to the A1, A2A, and A3 subtypes mdpi.com.

Determining a compound's specificity profile across these subtypes is crucial for understanding its potential therapeutic utility and minimizing unintended effects on other receptor types. CAY10680 has been shown to be selective for A2ARs over the other adenosine receptor subtypes caymanchem.com.

The following table presents the reported binding affinities (Ki) of CAY10680 for human A2AR and other adenosine receptor subtypes:

| Adenosine Receptor Subtype | Ki (nM) (Human) |

| A2A | 39.5 |

| A1 | > 1000 |

| A2B | > 1000 |

| A3 | > 1000 |

*Data compiled from caymanchem.com.

This data indicates that CAY10680 binds to A2ARs with a significantly higher affinity than to A1, A2B, and A3 receptors, supporting its characterization as a selective A2AR antagonist caymanchem.com.

Interplay of CAY10680's Dual MAO-B and A2AR Modulatory Actions

CAY10680 is distinguished by its dual inhibitory activity against both MAO-B and A2ARs caymanchem.comnih.gov. This approach of targeting two distinct pathways simultaneously is of particular interest in the context of neurological disorders, such as Parkinson's disease, where both the dopaminergic and adenosinergic systems are implicated caymanchem.comnih.govnih.gov.

Biochemical Mechanisms of Cross-Target Interactions

The biochemical mechanisms by which CAY10680 interacts with its two targets, MAO-B and A2ARs, involve separate processes. CAY10680 functions as an inhibitor of the MAO-B enzyme caymanchem.comnih.gov. MAO-B is the enzyme responsible for the metabolic breakdown of dopamine and other monoamines caymanchem.comnih.govnih.gov. Inhibition of MAO-B leads to elevated levels of dopamine in the brain nih.gov. CAY10680 has been reported to exhibit competitive and reversible inhibition of MAO-B nih.gov.

Concurrently, CAY10680 acts as an antagonist at A2ARs caymanchem.comnih.gov. As a receptor antagonist, it binds to the A2AR, thereby preventing endogenous agonists like adenosine from binding and activating the receptor caymanchem.combiorxiv.org. This blockade of A2AR signaling can influence downstream pathways, including the modulation of adenylyl cyclase activity and interactions with other receptors such as D2Rs caymanchem.comunimore.itub.educonsensus.app.

The dual action of CAY10680 means it simultaneously impacts two separate biochemical pathways: the enzymatic degradation of monoamines through MAO-B inhibition and receptor-mediated signaling via A2AR antagonism. While CAY10680 directly interacts with both targets, the concept of "cross-target interactions" here refers to the combined effect of modulating these two distinct pathways within the same biological system. The available information does not suggest a direct allosteric modulation of one target's binding or activity by CAY10680's binding to the other target molecule through a physical interaction. Instead, the interplay arises from the convergence of the downstream consequences of inhibiting MAO-B and antagonizing A2ARs.

Potential Synergistic or Additive Effects in Cellular Contexts

The simultaneous modulation of MAO-B and A2ARs by a single compound like CAY10680 has the potential to produce synergistic or additive effects in cellular contexts, particularly in systems where both targets play a functional role.

In neurons, especially within the striatum, the interaction between dopamine (whose levels are influenced by MAO-B activity) and adenosine (acting through A2ARs) is well-established caymanchem.comconsensus.appub.edunih.govresearchgate.netfrontiersin.orgscienceopen.comnih.gov. Inhibition of MAO-B would lead to increased dopamine levels, while antagonism of A2ARs would counteract the inhibitory influence of adenosine on dopaminergic signaling, particularly through the A2AR-D2R heteromers caymanchem.comconsensus.appub.edunih.govnih.gov.

The possibility of synergistic or additive effects stems from the fact that both mechanisms could contribute to a similar functional outcome. For example, in the context of enhancing dopaminergic neurotransmission, increasing dopamine availability through MAO-B inhibition and disinhibiting D2R signaling via A2AR antagonism could result in a combined effect greater than either action alone nih.gov. This could be particularly relevant in conditions where both dopamine deficiency and altered adenosine signaling are present.

Research often explores such synergistic or additive effects by comparing the impact of dual-acting compounds on cellular responses or physiological outcomes against the effects of selective inhibitors for each target alone or in combination nih.gov. While the provided information highlights CAY10680's dual activity and the rationale for targeting both MAO-B and A2ARs, detailed research findings specifically demonstrating the synergistic or additive effects of CAY10680 at a cellular level were not extensively covered in the search results beyond the description of its dual inhibition and the general rationale for dual targeting in Parkinson's disease caymanchem.comnih.govnih.gov. However, the fundamental principles of MAO-B inhibition increasing dopamine and A2AR antagonism enhancing D2R function provide a basis for expecting such combined effects in relevant cellular systems caymanchem.comconsensus.appub.edunih.govnih.gov.

Absence of Published In Vitro Studies on CAY10680 Using Specified Methodologies

Following a comprehensive search of publicly available scientific literature, no specific research data was found detailing the use of the chemical compound CAY10680 within the precise in vitro research framework requested. The user-specified outline required an in-depth analysis of CAY10680 using particular cell-based models and assessment techniques. However, the existing body of research does not appear to contain studies that have applied these specific methodologies to this compound.

The requested investigation was to be structured around the following areas:

Cell-Based Models for Investigating CAY10680's Activity:

Utilization of Neuroblastoma Cell Lines and Primary Neuronal Cultures.

Application of Glial Cell Models (e.g., Microglial Cells) for Neuroinflammation Studies.

Use of Genetically Engineered Cell Lines for Specific Target Expression (e.g., CHO cells with A2AR).

Assessment of Cellular Responses to CAY10680 Exposure:

Analysis of Intracellular Signaling Pathways, specifically Dopamine D2 Receptor Downstream Signaling.

Investigation of Gene Expression Profiles through Transcriptomic Approaches such as RT-PCR.

While extensive information exists on the individual methodologies and cell lines mentioned—including the general use of neuroblastoma cells in cancer research texaschildrens.orgchildrensnational.orgnih.gov, the cultivation of primary neurons for neurotoxicity and drug discovery thermofisher.comneuroproof.com, the role of glial and microglial cells in neuroinflammation nih.govnih.govnih.govnih.gov, the application of genetically engineered CHO cells nih.gov, the intricacies of dopamine D2 receptor signaling pathways nih.govnih.govrndsystems.com, and the principles of gene expression analysis via RT-PCR nih.gov—none of the retrieved sources document the study of CAY10680 in these contexts.

Consequently, due to the lack of specific data on CAY10680 in relation to these research areas, it is not possible to generate the detailed, informative, and scientifically accurate article as requested. To proceed would require speculation or fabrication of research findings, which falls outside the scope of providing factual and verifiable information. Therefore, the article focusing solely on the specified in vitro research methodologies and cellular effects of CAY10680 cannot be created at this time.

In Vitro Research Methodologies and Cellular Effects of Cay10680

Assessment of Cellular Responses to CAY10680 Exposure

Protein Expression and Localization Studies (e.g., Western Blotting, Immunofluorescence)

No studies were found that utilized Western Blotting to analyze changes in protein expression in response to CAY10680 treatment. Similarly, there is no available data from Immunofluorescence studies that would describe the localization of specific proteins within cells following exposure to this compound.

Cell Viability and Proliferation Assays in Research Settings

While public databases indicate that CAY10680 has been included in general cell health screenings, specific data from cell viability and proliferation assays detailing its effects are not published. Consequently, no data tables or detailed research findings on its impact on cell viability and proliferation can be presented.

Advanced In Vitro Systems for CAY10680 Research

Three-Dimensional (3D) Cell Culture Models in Neuroscience Research

A search of the available literature did not yield any studies where CAY10680 was investigated using 3D cell culture models in the context of neuroscience research.

Microphysiological Systems (MPS) and Organ-on-a-Chip Platforms for Complex Biological Mimicry

There is no evidence in the current scientific literature of CAY10680 being studied using microphysiological systems or organ-on-a-chip platforms.

Preclinical In Vivo Data for Chemical Compound CAY10680 Not Publicly Available

Following a comprehensive search of scientific databases and publicly available literature, no specific preclinical in vivo investigative studies for the chemical compound CAY10680 were found. As a result, it is not possible to generate the detailed article focusing on the in vivo pharmacology and animal model research of CAY10680 as requested.

The absence of such information in the public domain prevents the creation of the requested scientific article, as there is no factual basis from which to describe the development and application of animal models for CAY10680 research or its in vivo pharmacological characterization.

Preclinical in Vivo Investigative Studies of Cay10680

In Vivo Pharmacological Characterization of CAY10680

Biomarker Analysis in Animal Tissues and Biofluids

In typical preclinical in vivo studies, the analysis of biomarkers in animal tissues and biofluids is a critical component for assessing the pharmacological effects and potential efficacy of a test compound. This involves the collection of various biological samples to measure changes in specific molecules that can indicate a biological process, pathogenic process, or a response to a therapeutic intervention.

For a compound like CAY10680, which is classified as a histone acetyltransferase (HAT) inhibitor, researchers would likely investigate biomarkers related to its mechanism of action. This could include:

Target Engagement Biomarkers: These markers would confirm that CAY10680 is interacting with its intended molecular target. Assays might measure the levels of histone acetylation at specific lysine (B10760008) residues in tissues of interest. A decrease in acetylation at these sites would suggest successful target engagement by the inhibitor.

Pharmacodynamic Biomarkers: These biomarkers would demonstrate the downstream biological effects of the compound. For a HAT inhibitor, this could involve measuring changes in the expression of genes regulated by histone acetylation.

Efficacy Biomarkers: In animal models of specific diseases, researchers would measure biomarkers known to be associated with the disease pathology. For instance, in a cancer model, this might include tumor volume or levels of specific oncoproteins.

Table 1: Hypothetical Biomarker Analysis in Preclinical Studies of a HAT Inhibitor

| Biomarker Type | Sample Matrix | Analytical Method | Potential Finding |

| Target Engagement | Tumor Tissue, Peripheral Blood Mononuclear Cells (PBMCs) | Western Blot, Immunohistochemistry (IHC), Mass Spectrometry | Decreased levels of acetylated histones (e.g., H3K9ac, H3K27ac) |

| Pharmacodynamic | Tumor Tissue, Relevant Organs | Quantitative PCR (qPCR), RNA-Sequencing | Altered expression of genes involved in cell cycle, apoptosis, or differentiation |

| Efficacy | Tumor Tissue, Plasma | Caliper Measurements, Imaging (e.g., PET, MRI), ELISA | Reduction in tumor growth, changes in circulating tumor markers |

This table is illustrative and not based on actual data for CAY10680.

Methodological Rigor in Preclinical In Vivo Studies

Ensuring the reliability and reproducibility of preclinical in vivo research is paramount for the successful translation of findings to clinical applications. The methodological rigor of such studies is built upon fundamental principles of experimental design.

Experimental Design Principles: Controls, Randomization, and Blinding

To minimize bias and ensure the validity of experimental outcomes, preclinical in vivo studies must incorporate several key design principles:

Controls: Appropriate control groups are essential for interpreting the effects of the investigational compound. These typically include:

Vehicle Control: A group of animals that receives the same solvent or formulation used to deliver the test compound, but without the active ingredient. This accounts for any effects of the vehicle itself.

Positive Control: In some cases, a group treated with a known effective drug is included to validate the experimental model and provide a benchmark for the new compound's activity.

Randomization: Animals should be randomly assigned to treatment and control groups. This helps to ensure that any pre-existing biological variability is evenly distributed among the groups, preventing systematic differences that could confound the results.

Blinding: Whenever possible, the individuals conducting the experiment, collecting the data, and analyzing the results should be unaware of the treatment group assignments. This practice, known as blinding or masking, prevents conscious or unconscious bias from influencing the outcomes.

Techniques for Tissue Analysis and Molecular Profiling from In Vivo Samples

A variety of sophisticated techniques are employed to analyze tissues and perform molecular profiling on samples obtained from in vivo studies. These methods provide detailed insights into the biological effects of the compound at the cellular and molecular levels.

Commonly used techniques include:

Histopathology: The microscopic examination of stained tissue sections to assess cellular morphology, tissue architecture, and any pathological changes. Immunohistochemistry (IHC) can be used to detect the presence and localization of specific proteins within the tissue.

Genomics and Transcriptomics: Techniques such as quantitative PCR (qPCR) and RNA-Sequencing (RNA-Seq) are used to measure changes in gene expression levels in response to the treatment.

Proteomics: Methods like Western blotting, mass spectrometry, and enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific proteins.

Metabolomics: The analysis of small molecule metabolites in biofluids and tissues can provide a snapshot of the metabolic state of the organism and how it is altered by the compound.

Table 2: Common Techniques for Tissue Analysis and Molecular Profiling

| Analytical Level | Technique | Information Gained |

| Tissue/Cellular | Histopathology, Immunohistochemistry (IHC) | Cellular morphology, tissue structure, protein localization |

| Gene Expression | Quantitative PCR (qPCR), RNA-Sequencing (RNA-Seq) | Quantification of specific gene transcripts, global gene expression profiles |

| Protein Expression | Western Blot, Mass Spectrometry, ELISA | Quantification of specific proteins, global protein expression profiles |

| Metabolites | Mass Spectrometry, NMR Spectroscopy | Identification and quantification of small molecule metabolites |

This table provides a general overview of techniques and is not specific to CAY10680 studies.

An extensive search for scientific literature and data pertaining to the chemical compound “CAY10680” has been conducted to fulfill the request for a detailed article on its structure-activity relationship. The search encompassed inquiries into its chemical synthesis, its activity as a monoamine oxidase B (MAO-B) inhibitor and an adenosine (B11128) A2A receptor (A2AR) antagonist, and any associated computational studies.

Despite a thorough investigation across multiple scientific databases and search engines, no specific information, research articles, or data sets for a compound designated "CAY10680" could be located. Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information that focuses solely on this specific compound as per the provided outline.

The detailed structure of the article requested is as follows:

Structure-Activity Relationship (SAR) Studies of CAY10680 and its Analogues

Structure Activity Relationship Sar Studies of Cay10680 and Its Analogues

Computational Approaches to CAY10680 SAR

Without any foundational information on CAY10680, content for these specific sections and subsections cannot be produced. Should information regarding this compound become available under a different identifier or be published in the future, a comprehensive article could then be developed.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

This subsection would have explored the use of computational methods to predict the binding orientation and affinity of CAY10680 and its analogues within the active site of its biological target. Molecular docking studies are instrumental in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the ligand-receptor binding. Following docking, molecular dynamics simulations would have been discussed to provide insights into the dynamic nature of the ligand-target complex over time, offering a more realistic representation of the biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

This part of the analysis would have focused on the development of mathematical models to correlate the chemical structures of CAY10680 analogues with their biological activities. QSAR models are valuable tools for predicting the activity of novel compounds, thereby guiding the design and synthesis of more potent and selective molecules. This section would have ideally presented data tables of analogues and the corresponding QSAR models.

The absence of specific studies on CAY10680 in these areas prevents the generation of a detailed and scientifically accurate article as requested. The scientific community relies on published research to build upon existing knowledge, and in the case of CAY10680, this foundational information for a detailed SAR analysis is not currently in the public domain.

Further research and publication by scientific investigators are required to elucidate the structure-activity relationships of CAY10680. Such studies would be invaluable for understanding its mechanism of action and for the rational design of new, improved analogues. Until such data becomes available, a comprehensive review of its SAR, molecular docking, and QSAR modeling remains speculative.

Advanced Research Applications and Future Perspectives for Cay10680

CAY10680 as a Tool for Investigating Dopaminergic Pathways and Disorders

CAY10680 is a potent and selective dual inhibitor of monoamine oxidase B (MAO-B) and the adenosine (B11128) A2A receptor. This dual functionality makes it a valuable tool for the investigation of dopaminergic pathways, which are central to the pathophysiology of several neurodegenerative and psychiatric disorders, most notably Parkinson's disease.

The inhibition of MAO-B by CAY10680 prevents the breakdown of dopamine (B1211576) in the brain, thereby increasing its availability in the synaptic cleft. Simultaneously, its antagonism of the adenosine A2A receptor has a synergistic effect. A2A receptors are highly expressed in dopamine-rich regions of the brain, such as the striatum, where they form heterodimers with dopamine D2 receptors and modulate their function. By blocking A2A receptors, CAY10680 can enhance dopamine D2 receptor signaling, further potentiating dopaminergic neurotransmission.

This dual mechanism allows researchers to use CAY10680 to probe the intricate interplay between the adenosinergic and dopaminergic systems in both healthy and diseased states. For instance, in preclinical models of Parkinson's disease, CAY10680 can be employed to study the downstream effects of simultaneously enhancing dopamine levels and modulating dopamine receptor sensitivity. This can provide insights into the molecular mechanisms underlying motor control, reward, and motivation, all of which are governed by dopaminergic circuits.

Detailed research findings from the primary characterization of CAY10680 (referred to as compound 17 in the study by Stössel et al.) highlight its potency and selectivity, which are critical attributes for a reliable research tool. nih.gov

| Target | Species | Inhibitory Constant |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | Human | IC50 = 34.9 nM |

| Adenosine A2A Receptor | Human | Ki = 39.5 nM |

| Monoamine Oxidase A (MAO-A) | Human | >10,000 nM |

| Adenosine A1 Receptor | Human | >1,000 nM |

| Adenosine A2B Receptor | Human | >1,000 nM |

| Adenosine A3 Receptor | Human | >1,000 nM |

Exploration of CAY10680 in Other Relevant Neurobiological Research Areas

The utility of CAY10680 extends beyond the study of Parkinson's disease. Its ability to modulate dopaminergic and adenosinergic systems makes it a relevant tool for investigating other neurological and psychiatric conditions where these pathways are implicated. For example, dysregulation of dopamine is a key feature of addiction, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). CAY10680 could be used in preclinical models of these disorders to explore the therapeutic potential of dual MAO-B and A2A receptor inhibition.

Furthermore, the adenosine system is increasingly recognized for its role in neuroinflammation, a common pathological feature across a spectrum of neurodegenerative diseases. By blocking A2A receptors, which are known to have pro-inflammatory effects in the brain, CAY10680 could be used to study the impact of adenosinergic modulation on neuroinflammatory processes. This opens up avenues for its use in research models of Alzheimer's disease, multiple sclerosis, and other conditions with a neuroinflammatory component.

Development of Novel Research Methodologies Utilizing CAY10680

The specific dual-target profile of CAY10680 lends itself to the development of novel research methodologies. For instance, it can be used as a pharmacological probe in high-throughput screening assays to identify other molecules with similar dual-activity profiles. By serving as a reference compound, CAY10680 can help in the validation of new screening platforms and the discovery of novel chemical scaffolds with therapeutic potential.

In neuroimaging studies, radiolabeled versions of CAY10680 could potentially be developed as positron emission tomography (PET) ligands. Such a tool would allow for the in vivo visualization and quantification of both MAO-B and adenosine A2A receptors in the living brain. This would be invaluable for studying receptor occupancy and target engagement of new drugs, as well as for understanding the changes in these targets in various disease states.

Comparative Studies with Other Dual-Targeting Agents in Preclinical Research

The concept of dual-target drugs for neurodegenerative diseases is an active area of research. CAY10680 can be used in head-to-head preclinical studies to compare its efficacy and mechanistic properties with other dual-acting compounds. For example, several other compounds that combine MAO-B inhibition with other pharmacological activities, such as cholinesterase inhibition or iron chelation, have been developed.

Comparative studies would help to elucidate which combination of targets is most effective for a particular pathological condition. By systematically comparing the effects of CAY10680 with other multi-target agents in various cellular and animal models, researchers can gain a deeper understanding of the complex pharmacology of these compounds and guide the rational design of future therapeutics.

| Compound Class | Primary Targets | Potential Therapeutic Application |

|---|---|---|

| Benzothiazinones (e.g., CAY10680) | MAO-B and Adenosine A2A Receptor | Parkinson's Disease |

| Donepezil-based hybrids | Cholinesterase and other targets (e.g., BACE1) | Alzheimer's Disease |

| Lipoic acid-based hybrids | Multiple targets including antioxidant pathways | Neuroprotection |

Unexplored Biological Targets or Pathways Potentially Influenced by CAY10680

While the primary targets of CAY10680 are well-defined, the full spectrum of its biological effects may not be completely understood. Comprehensive off-target screening and systems biology approaches could reveal previously unknown interactions with other proteins or signaling pathways. For instance, the benzothiazinone scaffold of CAY10680 might interact with other enzymes or receptors that have not yet been tested.

Future research could focus on unbiased proteomic and transcriptomic studies in cells or tissues treated with CAY10680 to identify novel molecular changes. This could uncover unexpected mechanisms of action and potentially identify new therapeutic indications for this class of compounds. Understanding the complete biological signature of CAY10680 is crucial for its robust application as a research tool and for anticipating any potential confounding effects in experimental systems.

Q & A

Q. How can researchers address batch variability in commercial CAY10680 samples for comparative studies?

- Methodological Answer : Source compounds from ≥3 independent suppliers. Characterize each batch via orthogonal methods (e.g., DSC for crystallinity, XRPD for polymorphism). Include batch-specific controls in experiments and perform principal component analysis (PCA) on datasets to identify batch-driven outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.